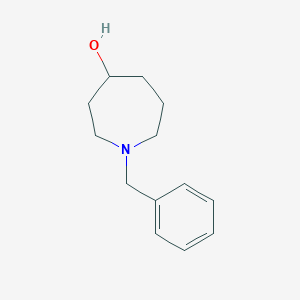

1-Benzylazepan-4-ol

Vue d'ensemble

Description

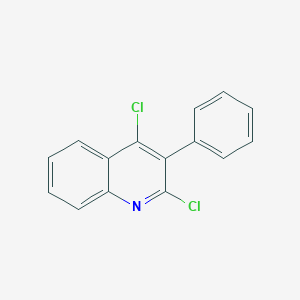

1-Benzylazepan-4-ol is a benzodiazepine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

1-Benzylazepan-4-ol and its derivatives can be synthesized through various methods:

- A one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides leads to novel 1,4-benzodiazepine derivatives (Wang et al., 2008).

- PhI(OAc)2-mediated oxidative C–N bond formation from 2-(arylamino)benzamides is another method for constructing the 1,4-benzodiazepine skeleton (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-4-ol derivatives can be characterized using various techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques help in understanding the geometry, bonding, and stereochemical aspects of the molecules.

Chemical Reactions and Properties

- 1-Benzylazepan-4-ol compounds participate in various chemical reactions, forming diverse derivatives with potential biological activities.

- These compounds exhibit reactions typical of benzodiazepines, such as N-acylation and ring transformations.

Physical Properties Analysis

The physical properties of 1-Benzylazepan-4-ol derivatives, such as melting points, solubility, and crystalline structure, can be determined through standard physical characterization methods.

Chemical Properties Analysis

- 1-Benzylazepan-4-ol derivatives display a range of chemical properties based on their functional groups and molecular structure.

- They show properties like photoluminescence and distinct NLO (Non-Linear Optical) properties under certain conditions (Wang et al., 2006).

Applications De Recherche Scientifique

Pharmacological and Synthetic Profile

1-Benzylazepan-4-ol, as part of the broader family of benzothiazepines and benzodiazepines, has been explored for various pharmacological and synthetic applications. The scientific research primarily focuses on the synthesis, chemical transformations, and the exploration of biological activities provided by derivatives of benzothiazepines and benzodiazepines, which share structural similarities with 1-Benzylazepan-4-ol.

Synthetic Methods and Chemical Transformations : Innovative synthetic methods for benzothiazepines, including 1-Benzylazepan-4-ol derivatives, have been developed due to their potential in drug discovery. These methods aim to enhance the efficacy and safety of compounds possessing the benzothiazepine moiety (Dighe et al., 2015; Khasimbi et al., 2021).

Biological Activities : The benzothiazepine derivatives, including those related to 1-Benzylazepan-4-ol, exhibit diverse biological activities such as acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These activities highlight their potential utility in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015; Khasimbi et al., 2021).

- /5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt); Rai et al., 2017).

- Role in Environmental and Water Treatment : Beyond pharmacological applications, research on benzodiazepines, a class closely related to 1-Benzylazepan-4-ol, extends to environmental science, particularly in understanding their occurrence, fate, and transformation during water treatment. These insights are critical for mitigating the environmental impact of pharmaceutical compounds, emphasizing the broad utility of research on such chemical structures (Kosjek et al., 2012).

Safety And Hazards

1-Benzylazepan-4-ol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

Propriétés

IUPAC Name |

1-benzylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIHLEFTHZLGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

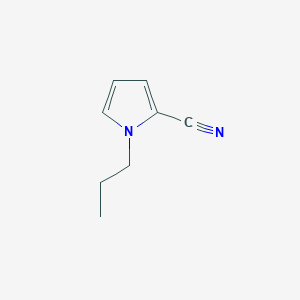

C1CC(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403208 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepan-4-ol | |

CAS RN |

109162-29-0 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)